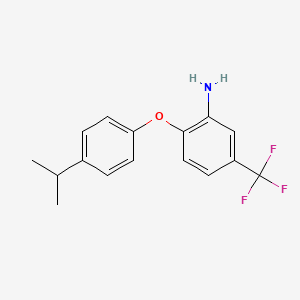

2-(4-Isopropylphenoxy)-5-(trifluoromethyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-propan-2-ylphenoxy)-5-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3NO/c1-10(2)11-3-6-13(7-4-11)21-15-8-5-12(9-14(15)20)16(17,18)19/h3-10H,20H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSCXKLKXXBMXET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies and Advanced Chemical Transformations

De Novo Synthetic Routes to 2-(4-Isopropylphenoxy)-5-(trifluoromethyl)aniline

Plausible Synthetic Disconnections:

Route A (Convergent): Disconnection of the aryl ether C-O bond. This involves coupling a substituted aniline (B41778) (e.g., 2-halo-5-(trifluoromethyl)aniline) with 4-isopropylphenol (B134273).

Route B (Linear/Convergent): Disconnection of the aryl ether C-O bond prior to the formation of the aniline. This route couples a nitro-substituted aryl halide (e.g., 2-chloro-1-nitro-4-(trifluoromethyl)benzene) with 4-isopropylphenol, followed by the reduction of the nitro group to an amine in the final step. chemicalbook.com

The cornerstone of the synthesis is the formation of the diaryl ether bond. This can be achieved through classic copper-catalyzed methods, modern palladium-catalyzed cross-coupling reactions, or nucleophilic aromatic substitution. The aniline functionality is typically introduced by reduction of a nitro group precursor, a reliable and high-yielding transformation. chemicalbook.comprepchem.com

The Ullmann condensation and the Buchwald-Hartwig amination are powerful transition metal-catalyzed methods for forming carbon-heteroatom bonds, including the C-O linkage in diaryl ethers. organic-chemistry.orgorganic-chemistry.org

The Ullmann reaction is a classic copper-catalyzed method for forming aryl-aryl or aryl-heteroatom bonds. organic-chemistry.org For the synthesis of diaryl ethers, it typically involves the coupling of an aryl halide with a phenol (B47542) in the presence of a copper catalyst and a base at elevated temperatures. mdpi.comrsc.org While effective, traditional Ullmann conditions can be harsh. Modern variations often employ ligands such as 1,10-phenanthroline (B135089) or N,N-dimethylglycine to facilitate the reaction under milder conditions and with lower catalyst loadings. nih.gov

The Buchwald-Hartwig C-O cross-coupling is a palladium-catalyzed reaction that has become a versatile alternative to the Ullmann condensation. organic-chemistry.org It generally proceeds under milder conditions and exhibits broad functional group tolerance. The catalytic system consists of a palladium precursor and a specialized phosphine (B1218219) ligand, which is crucial for achieving high efficiency. Sterically hindered biarylphosphine ligands, such as those from the BrettPhos or XPhos families, have proven effective in promoting the reductive elimination step that forms the C-O bond. acs.org

| Reaction Type | Typical Catalyst | Common Ligands | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| Ullmann Condensation | CuI, Cu2O, Cu powder | 1,10-Phenanthroline, Picolinic acid, N,N-Dimethylglycine | K2CO3, Cs2CO3, K3PO4 | DMF, Toluene (B28343), Pyridine | 100-200 |

| Buchwald-Hartwig Coupling | Pd(OAc)2, Pd2(dba)3 | BrettPhos, XPhos, RuPhos | Cs2CO3, K3PO4, NaOtBu | Toluene, Dioxane | 80-120 |

Nucleophilic Aromatic Substitution (SNAr) offers a metal-free alternative for forming the diaryl ether bond. This reaction requires an aromatic ring that is highly activated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a good leaving group (typically a halogen).

In a potential synthesis of this compound, an SNAr strategy would likely involve a precursor such as 2-chloro-1-nitro-4-(trifluoromethyl)benzene. The nitro group, being a powerful EWG, activates the ring for nucleophilic attack by the phenoxide of 4-isopropylphenol. The reaction is typically carried out in a polar aprotic solvent with a base to generate the nucleophilic phenoxide. Following the successful SNAr coupling, the nitro group is reduced to the desired aniline functionality, for example, through catalytic hydrogenation using palladium on carbon (Pd/C). chemicalbook.com

The trifluoromethyl (CF3) group is a critical pharmacophore that can significantly enhance a molecule's metabolic stability and lipophilicity. mit.edu Its installation onto an aromatic ring can be achieved through various methods, categorized broadly as electrophilic, nucleophilic, or radical processes. Often, the most practical approach is to start with a commercially available building block that already contains the CF3 group. However, de novo installation is also a viable strategy.

Electrophilic trifluoromethylation involves reagents that deliver a "CF3+" equivalent to an electron-rich aromatic ring or an organometallic intermediate. Reagents such as S-(trifluoromethyl)diarylsulfonium salts (e.g., Umemoto's or Togni's reagents) are commonly used for this purpose. These reactions often proceed under mild conditions but are typically suited for arenes that are not strongly deactivated.

Nucleophilic trifluoromethylation utilizes reagents that act as a source of the trifluoromethyl anion ("CF3-"). A common approach is the copper-mediated trifluoromethylation of aryl halides, often referred to as a modified Sandmeyer reaction. nih.gov This can involve trifluoromethyl sources like potassium trifluoroacetate (B77799) or trifluoromethyltrimethylsilane (TMSCF3, the Ruppert-Prakash reagent). nih.govbeilstein-journals.org Palladium-catalyzed cross-coupling reactions have also been developed for the trifluoromethylation of aryl chlorides and bromides, expanding the scope and functional group tolerance of this transformation. mit.edunih.gov

| Method Type | Reagent Class | Common Reagents | Typical Substrate |

|---|---|---|---|

| Electrophilic | Hypervalent Iodine Reagents / Sulfonium Salts | Togni's Reagents, Umemoto's Reagents | Arylboronic acids, Electron-rich arenes |

| Nucleophilic (Cu-mediated) | Trifluoromethyl-Copper Species | TMSCF3, CF3CO2K + CuI | Aryl iodides, Aryl bromides |

| Nucleophilic (Pd-catalyzed) | Trifluoromethyl Silanes | TESCF3, TMSCF3 | Aryl chlorides, Aryl bromides |

Installation of the Trifluoromethyl Group

Late-Stage Functionalization Approaches

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science for introducing chemical modifications to complex molecules at a late step in the synthetic sequence. This approach allows for the rapid generation of analogues from a common advanced intermediate, thereby facilitating the exploration of structure-property relationships. For a molecule like this compound, LSF can be envisioned on either of the two aromatic rings.

Potential late-stage C-H functionalization reactions on the aniline or phenoxy ring could be achieved using transition metal catalysis. For instance, palladium-catalyzed C-H arylation could introduce additional aryl groups, potentially modulating the electronic and steric properties of the molecule. nih.gov The directing-group-assisted C-H functionalization is a particularly relevant strategy, where the aniline's amino group or the ether oxygen could direct a metal catalyst to specific ortho-positions. researchgate.net

Another plausible LSF strategy involves the modification of the existing functional groups. For example, the amino group of the aniline moiety could be derivatized through acylation, alkylation, or sulfonylation to introduce a variety of substituents. Similarly, electrophilic aromatic substitution on the electron-rich isopropylphenoxy ring could be explored, although controlling regioselectivity might be challenging.

Below is a hypothetical data table illustrating potential late-stage functionalization reactions on the core structure of this compound.

| Reaction Type | Reagents and Conditions | Potential Product | Reference Analogy |

| C-H Arylation | Pd(OAc)₂, Aryl Halide, PPh₃, Base | 2-(4-Isopropylphenoxy)-4-aryl-5-(trifluoromethyl)aniline | nih.gov |

| N-Acylation | Acetyl Chloride, Pyridine | N-(2-(4-Isopropylphenoxy)-5-(trifluoromethyl)phenyl)acetamide | General Knowledge |

| N-Sulfonylation | Tosyl Chloride, Et₃N | N-(2-(4-Isopropylphenoxy)-5-(trifluoromethyl)phenyl)-4-methylbenzenesulfonamide | General Knowledge |

| Friedel-Crafts Alkylation | t-Butyl Chloride, AlCl₃ | 2-(4-Isopropyl-2-tert-butylphenoxy)-5-(trifluoromethyl)aniline | General Knowledge |

Synthesis and Exploration of Analogues and Derivatives of the Core Structure

The synthesis of analogues and derivatives of this compound is crucial for understanding its chemical space and for potential applications. This exploration primarily involves the synthesis of positional isomers and systematic derivatization to establish structure-property relationships.

The primary synthetic route to this compound and its positional isomers is likely through a nucleophilic aromatic substitution reaction, such as the Ullmann condensation or the Buchwald-Hartwig amination. researchgate.netorganic-chemistry.org The regioselectivity of these reactions is a critical aspect, as different isomers can exhibit distinct properties.

The synthesis would typically involve the coupling of a substituted phenol with a substituted aniline precursor. For the target molecule, this could be the reaction of 4-isopropylphenol with 2-halo-5-(trifluoromethyl)aniline or 2-amino-4-(trifluoromethyl)phenol (B112647) with a 4-isopropylhalobenzene. The choice of reactants and reaction conditions, including the catalyst, ligand, base, and solvent, can significantly influence the regiochemical outcome. beilstein-journals.org

Controlling the formation of a specific isomer over others (e.g., 3-(4-isopropylphenoxy)-5-(trifluoromethyl)aniline or 4-(4-isopropylphenoxy)-5-(trifluoromethyl)aniline) would depend on the relative reactivity of the starting materials and the steric and electronic effects of the substituents. For instance, the electronic nature of the substituents on both the phenol and the aniline can dictate the nucleophilicity and electrophilicity of the reacting centers, thereby influencing which positional isomer is favored.

The following table presents a hypothetical reaction scheme for the synthesis of positional isomers and the key factors influencing regiocontrol.

| Reactant 1 | Reactant 2 | Potential Isomeric Products | Key Factors for Regiocontrol |

| 4-Isopropylphenol | 2-Bromo-5-(trifluoromethyl)aniline | This compound | Catalyst/ligand choice, steric hindrance |

| 4-Isopropylphenol | 3-Bromo-5-(trifluoromethyl)aniline | 3-(4-Isopropylphenoxy)-5-(trifluoromethyl)aniline | Electronic effects of substituents |

| 2-Amino-4-(trifluoromethyl)phenol | 1-Bromo-4-isopropylbenzene | This compound vs. 4-(4-Isopropylphenoxy)-3-(trifluoromethyl)aniline | Nature of the leaving group, reaction temperature |

Systematic derivatization is a cornerstone of medicinal chemistry and materials science, allowing for the fine-tuning of a molecule's properties. For this compound, modifications can be systematically introduced to both the isopropylphenoxy moiety and the trifluoromethylaniline core.

A hypothetical study on the modification of the isopropylphenoxy moiety and its effect on a given property (e.g., receptor binding affinity) is summarized in the table below.

| Modification | Substituent at 4-position of Phenoxy Ring | Hypothetical Relative Activity |

| Parent | Isopropyl | 1.0 |

| Analogue 1 | Methyl | 0.8 |

| Analogue 2 | tert-Butyl | 1.2 |

| Analogue 3 | Methoxy (B1213986) | 0.9 |

| Analogue 4 | Chloro | 1.1 |

Systematic studies could involve moving the trifluoromethyl group to other positions on the aniline ring (e.g., 3- or 4-position) or replacing it with other electron-withdrawing groups (e.g., nitro, cyano) or electron-donating groups (e.g., methyl, methoxy). These modifications would provide a deeper understanding of the electronic requirements for a desired property. researchgate.net

The following table illustrates a hypothetical analysis of the effect of substituents on the trifluoromethylaniline core on the pKa of the aniline nitrogen.

| Substituent at 5-position | Hammett Constant (σ) | Hypothetical pKa |

| Trifluoromethyl | 0.54 | 3.5 |

| Nitro | 0.78 | 3.1 |

| Cyano | 0.66 | 3.3 |

| Methyl | -0.17 | 4.5 |

| Methoxy | -0.27 | 4.8 |

Systematic Derivatization for Structure-Property Relationship Studies

Mechanistic Investigations of Synthetic Transformations

The formation of the diaryl ether bond in this compound is most likely achieved through a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination. Understanding the mechanisms of these reactions is crucial for optimizing reaction conditions and controlling product formation.

The Ullmann condensation typically involves the reaction of an aryl halide with a phenol in the presence of a copper catalyst and a base. The mechanism is thought to proceed through an oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the phenoxide and subsequent reductive elimination to form the diaryl ether and regenerate the Cu(I) catalyst. nih.gov The choice of ligand can significantly impact the efficiency of the catalytic cycle. beilstein-journals.org

The Buchwald-Hartwig amination provides an alternative and often milder route to C-N and C-O bonds. In the context of diaryl ether synthesis, it involves the palladium-catalyzed coupling of an aryl halide or triflate with a phenol. The catalytic cycle generally involves: 1) oxidative addition of the aryl halide to a Pd(0) complex, 2) coordination of the phenoxide and deprotonation by a base, and 3) reductive elimination to yield the diaryl ether and regenerate the Pd(0) catalyst. organic-chemistry.org The nature of the phosphine ligand is critical for the success of this reaction.

A comparative overview of the key mechanistic steps for the synthesis of the target compound is provided below.

| Reaction | Catalyst | Key Mechanistic Steps | Typical Ligands |

| Ullmann Condensation | Copper(I) salts | Oxidative addition, phenoxide coordination, reductive elimination | Phenanthrolines, N,N-dimethylglycinate |

| Buchwald-Hartwig Amination | Palladium(0) complexes | Oxidative addition, transmetalation/deprotonation, reductive elimination | Biaryl phosphines (e.g., XPhos, SPhos) |

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

Understanding the reaction mechanisms of these coupling reactions is crucial for optimizing the synthesis of this compound. Kinetic and spectroscopic studies on analogous systems provide valuable insights into the catalytic cycles and the nature of the intermediates involved.

Ullmann Condensation:

Kinetic analyses of the Ullmann condensation for diaryl ether synthesis have shown that the reaction is often first order in both the aryl halide and the copper catalyst. Rate acceleration is typically observed for aryl halides bearing electron-withdrawing groups, such as the trifluoromethyl group in a potential precursor to the target molecule. gatech.edu A Hammett analysis for the coupling of para-substituted iodobenzenes yielded a positive ρ value (+1.0), which is indicative of a mechanism where the oxidative addition of the aryl halide to a Cu(I) species is a key step. gatech.eduacs.org Conversely, the electronic effect on the phenol ring showed a negative ρ value (-2.9), suggesting that electron-donating groups on the phenol, like the isopropyl group, would facilitate its coordination to the copper center. gatech.eduacs.org

The proposed mechanism for the Ullmann reaction generally involves the following steps:

Formation of a copper(I) phenoxide species from the reaction of the phenol with a copper(I) catalyst.

Oxidative addition of the aryl halide to the copper(I) phenoxide, forming a Cu(III) intermediate.

Reductive elimination from the Cu(III) complex to yield the diaryl ether and regenerate the copper(I) catalyst. wikipedia.org

Spectroscopic studies on related Ullmann-type reactions have been challenging due to the often heterogeneous and high-temperature nature of the traditional reaction. However, with the development of homogeneous catalyst systems, intermediates have been studied, providing evidence for the proposed Cu(I)/Cu(III) catalytic cycle.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination offers an alternative route, and its mechanism has been extensively studied. The catalytic cycle is generally accepted to involve:

Oxidative addition of the aryl halide to a Pd(0) complex.

Coordination of the amine to the resulting Pd(II) complex.

Deprotonation of the coordinated amine by a base to form a palladium amido complex.

Reductive elimination of the aryl amine product, regenerating the Pd(0) catalyst. wikipedia.org

Kinetic studies have shown that the rate-determining step can vary depending on the specific substrates and ligands used. For sterically hindered substrates, which would be relevant for the synthesis of this compound, the reductive elimination step can be slow. rsc.org Spectroscopic techniques, particularly NMR, have been instrumental in identifying and characterizing key intermediates in the catalytic cycle, such as the palladium-amido complexes.

| Kinetic Parameter | Ullmann Condensation (Analogous Systems) | Buchwald-Hartwig Amination (Analogous Systems) |

| Order in Aryl Halide | First Order | Typically First Order |

| Order in Phenol/Amine | First Order (in Phenoxide) | Variable, can be zero or first order |

| Order in Catalyst | First Order | Typically First Order |

| Effect of EWG on Aryl Halide | Rate acceleration | Rate acceleration |

| Effect of EDG on Phenol/Amine | Rate acceleration | Generally enhances coordination |

Computational Chemistry in Reaction Pathway Analysis (e.g., Transition State Modeling)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for analyzing the reaction pathways of complex organic transformations like the Ullmann and Buchwald-Hartwig reactions. These studies provide detailed energetic profiles of the catalytic cycles and help in understanding the geometry and stability of intermediates and transition states.

Ullmann Condensation:

DFT calculations on Ullmann-type C-O coupling reactions support a mechanism involving oxidative addition of the aryl halide to a Cu(I) center, followed by reductive elimination from a Cu(III) intermediate. gatech.eduacs.org Transition state modeling has been used to calculate the activation energies for these elementary steps. These studies have shown that the nature of the ligand coordinated to the copper center plays a crucial role in lowering the energy barriers for both the oxidative addition and reductive elimination steps. For the synthesis of this compound, computational models could be employed to select the most effective ligand to facilitate the coupling of a trifluoromethyl-substituted aryl halide with 4-isopropylphenol.

Buchwald-Hartwig Amination:

Computational studies on the Buchwald-Hartwig amination have provided a deep understanding of the factors controlling the efficiency of the reaction. Transition state modeling has been used to investigate the oxidative addition and reductive elimination steps. These studies have revealed that sterically bulky and electron-rich phosphine ligands generally promote the reaction by facilitating both the oxidative addition and the final reductive elimination. For sterically demanding substrates, the choice of ligand is critical, and computational screening of ligands can predict their effectiveness. researchgate.net In the context of synthesizing the target molecule, DFT calculations could help in designing a catalyst system that can accommodate the steric bulk of the 4-isopropylphenoxy group.

| Computational Finding | Ullmann Condensation (Analogous Systems) | Buchwald-Hartwig Amination (Analogous Systems) |

| Favored Mechanism | Oxidative Addition-Reductive Elimination (Cu(I)/Cu(III)) | Oxidative Addition-Reductive Elimination (Pd(0)/Pd(II)) |

| Role of Ligand | Stabilizes intermediates and lowers transition state energies | Promotes oxidative addition and reductive elimination |

| Rate-Determining Step | Often oxidative addition | Can be oxidative addition or reductive elimination |

| Effect of Steric Hindrance | Can increase activation energy for reductive elimination | Can be overcome with bulky, electron-rich ligands |

Optimization of Reaction Conditions for Scalable Synthesis

The optimization of reaction conditions is paramount for the development of a scalable and efficient synthesis of this compound. Key parameters that require careful tuning include the choice of catalyst, ligand, base, solvent, and reaction temperature.

Catalyst and Ligand Selection:

For an Ullmann-type synthesis, copper(I) salts such as CuI or CuBr are commonly used. The addition of a ligand, such as a diamine or a phenanthroline derivative, can significantly improve the reaction efficiency by solubilizing the copper catalyst and accelerating the catalytic cycle. wikipedia.org For a Buchwald-Hartwig approach, a palladium precursor like Pd(OAc)₂ or a pre-catalyst is used in combination with a phosphine ligand. For sterically hindered couplings, bulky, electron-rich ligands such as XPhos or Buchwald's biarylphosphine ligands are often effective. researchgate.net

Base and Solvent:

The choice of base is crucial in both reactions. In the Ullmann condensation, inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly employed to deprotonate the phenol. wikipedia.org For the Buchwald-Hartwig amination, stronger bases such as NaOt-Bu or K₃PO₄ are often required to facilitate the deprotonation of the amine. The solvent must be able to dissolve the reactants and the catalyst system. High-boiling polar aprotic solvents like DMF, NMP, or toluene are frequently used.

Temperature and Reaction Time:

Traditional Ullmann reactions often require high temperatures (150-200 °C). wikipedia.org However, modern ligand-accelerated protocols can often be performed at lower temperatures. Buchwald-Hartwig reactions are typically run at temperatures ranging from 80 to 110 °C. The reaction time needs to be optimized to ensure complete conversion while minimizing the formation of byproducts.

Scalable Synthesis Considerations:

| Parameter | Ullmann Condensation (Typical Conditions) | Buchwald-Hartwig Amination (Typical Conditions) |

| Catalyst | CuI, CuBr, Cu₂O | Pd(OAc)₂, Pd₂(dba)₃, Pd pre-catalysts |

| Ligand | Phenanthrolines, Diamines | Biarylphosphines (e.g., XPhos, SPhos), Ferrocenylphosphines |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | NaOt-Bu, LiHMDS, K₃PO₄ |

| Solvent | Toluene, Dioxane, DMF, NMP | Toluene, Dioxane, THF |

| Temperature | 100-200 °C | 80-120 °C |

Iii. Comprehensive Structural Characterization and Advanced Spectroscopic Analysis

Multi-Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is an indispensable tool for mapping the precise atomic connectivity and chemical environment within a molecule. A combination of one-dimensional and two-dimensional NMR experiments would provide a complete structural picture of 2-(4-Isopropylphenoxy)-5-(trifluoromethyl)aniline.

The ¹H NMR spectrum is used to identify the number of distinct proton environments and their neighboring protons. For this compound, a total of 16 protons are present, distributed across several unique chemical environments. The amine (-NH₂) protons may appear as a broad singlet, the position of which can be highly variable depending on the solvent, concentration, and temperature. The aromatic region would be complex, showing signals for the seven protons on the two benzene (B151609) rings. The isopropyl group protons would appear in the aliphatic region.

Based on the analysis of similar substituted aniline (B41778) and phenoxy compounds, the predicted proton chemical shifts are detailed below.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Isopropyl -CH(CH₃)₂ | 2.80 - 2.95 | Septet | ~7.0 |

| Isopropyl -CH(CH₃)₂ | 1.15 - 1.25 | Doublet | ~7.0 |

| -NH₂ | 3.50 - 4.50 | Broad Singlet | N/A |

| Aromatic H (Trifluoromethylaniline ring) | 6.80 - 7.20 | Multiplet | N/A |

Note: Predicted values are based on theoretical calculations and data from analogous compounds. Actual experimental values may vary.

The ¹³C NMR spectrum reveals the carbon framework of the molecule. With 16 carbon atoms in this compound, a corresponding number of signals would be expected in the proton-decoupled ¹³C NMR spectrum, assuming no accidental magnetic equivalence. The trifluoromethyl carbon signal is characterized by a strong quartet due to coupling with the three fluorine atoms. The carbons of the isopropyl group will appear in the upfield aliphatic region, while the twelve aromatic carbons will resonate in the downfield region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Isopropyl -C H(CH₃)₂ | 33 - 35 |

| Isopropyl -CH(C H₃)₂ | 23 - 25 |

| Aromatic C (C-O, C-N, C-CF₃) | 140 - 155 |

| Aromatic C-H | 115 - 135 |

| Aromatic C (C-CF₃) | 120 - 130 (quartet) |

Note: Predicted values are based on theoretical calculations and data from analogous compounds. Actual experimental values may vary.

¹⁹F NMR spectroscopy is highly specific for fluorine-containing compounds. The trifluoromethyl (-CF₃) group in the target molecule is expected to produce a single, sharp resonance in the ¹⁹F NMR spectrum. Since there are no other fluorine atoms in the molecule, this signal would appear as a singlet. The chemical shift is characteristic for a -CF₃ group attached to an aromatic ring, typically appearing in the range of -60 to -65 ppm relative to a CFCl₃ standard. This technique provides a clear and unambiguous confirmation of the presence of the trifluoromethyl moiety.

To assemble the complete molecular structure and unambiguously assign all ¹H and ¹³C signals, a series of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would clearly show the correlation between the methine and methyl protons of the isopropyl group. In the aromatic region, it would help trace the connectivity of adjacent protons on each of the benzene rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to definitively assign the chemical shifts of each protonated carbon by linking the signals from the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for piecing together the molecular fragments. For instance, HMBC would show correlations from the isopropyl protons to the carbons of the phenoxy ring, and from the aniline ring protons to the carbons of the phenoxy ring through the ether oxygen, confirming the connectivity of the two aromatic systems.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within the compound.

The IR and Raman spectra of this compound would be complex but can be interpreted by identifying the characteristic absorption bands for its constituent parts.

Anilino Moiety:

N-H Stretching: The primary amine (-NH₂) group will exhibit two distinct stretching bands in the IR spectrum, typically between 3300 and 3500 cm⁻¹. The asymmetric stretch appears at a higher frequency than the symmetric stretch.

N-H Bending: The scissoring vibration of the -NH₂ group is expected around 1600-1650 cm⁻¹.

Phenoxy Moiety:

C-O-C Stretching: The aryl ether linkage gives rise to strong, characteristic asymmetric and symmetric stretching vibrations. The asymmetric C-O-C stretch is typically a very strong band found around 1200-1270 cm⁻¹, while the symmetric stretch appears near 1020-1080 cm⁻¹.

Trifluoromethyl Group:

C-F Stretching: The C-F bonds of the trifluoromethyl group lead to very strong and characteristic absorption bands in the IR spectrum, typically in the 1100-1350 cm⁻¹ region. These are often the most intense peaks in the spectrum.

Aromatic Rings and Isopropyl Group:

Aromatic C-H Stretching: These vibrations occur above 3000 cm⁻¹.

Aliphatic C-H Stretching: The isopropyl group's C-H stretches will appear just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations produce a series of bands in the 1450-1600 cm⁻¹ region.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| Asymmetric N-H Stretch | Primary Amine (-NH₂) | 3400 - 3500 |

| Symmetric N-H Stretch | Primary Amine (-NH₂) | 3300 - 3400 |

| Aromatic C-H Stretch | Aromatic Rings | 3000 - 3100 |

| Aliphatic C-H Stretch | Isopropyl Group | 2850 - 2970 |

| N-H Bending | Primary Amine (-NH₂) | 1600 - 1650 |

| Aromatic C=C Stretch | Aromatic Rings | 1450 - 1600 |

| Asymmetric C-F Stretch | Trifluoromethyl (-CF₃) | 1280 - 1350 (Very Strong) |

| Asymmetric C-O-C Stretch | Aryl Ether | 1200 - 1270 (Very Strong) |

| Symmetric C-F Stretch | Trifluoromethyl (-CF₃) | 1100 - 1200 (Very Strong) |

Note: Predicted values are based on established group frequency charts and data from analogous compounds.

Conformational Fingerprinting through Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed "fingerprint" of a molecule by probing its fundamental vibrational modes. For this compound, the vibrational spectrum is a composite of the characteristic modes of its constituent functional groups: the aniline ring, the trifluoromethyl group, the isopropyl moiety, and the diaryl ether linkage. While a complete experimental spectrum for this specific molecule is not widely published, a thorough analysis can be performed by assigning expected vibrational frequencies based on extensive data from analogous compounds. researchgate.netsphinxsai.comresearchgate.net

The primary vibrational modes are associated with stretching and bending motions. The aniline N-H stretching vibrations are typically observed in the 3400-3500 cm⁻¹ region as two distinct bands, corresponding to asymmetric and symmetric stretching. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the isopropyl group are expected just below 3000 cm⁻¹.

A key feature in the spectrum is the strong absorptions from the trifluoromethyl (CF₃) group. The symmetric and asymmetric C-F stretching modes give rise to very intense bands, typically in the 1100-1350 cm⁻¹ region. The diaryl ether linkage (C-O-C) is characterized by its asymmetric stretching vibration, usually found around 1200-1270 cm⁻¹.

Bending vibrations occur at lower frequencies. Aromatic C=C ring stretching modes are found in the 1450-1600 cm⁻¹ range. The N-H bending (scissoring) vibration of the primary amine is typically located near 1600 cm⁻¹. Out-of-plane C-H bending vibrations in the aromatic rings provide information about the substitution pattern and are observed in the 690-900 cm⁻¹ region.

Table 1: Predicted Vibrational Frequencies and Assignments for this compound This table is generated based on characteristic group frequencies from analogous molecules. researchgate.netsphinxsai.comresearchgate.net

| Frequency Range (cm⁻¹) | Assignment | Vibrational Mode |

| 3400-3500 | N-H Stretch | Asymmetric & Symmetric |

| 3000-3100 | Aromatic C-H Stretch | Stretching |

| 2870-2970 | Aliphatic C-H Stretch | Isopropyl group |

| 1590-1620 | N-H Bend | Scissoring |

| 1450-1600 | C=C Ring Stretch | Aromatic rings |

| 1200-1270 | C-O-C Stretch | Asymmetric ether stretch |

| 1100-1350 | C-F Stretch | Asymmetric & Symmetric |

| 690-900 | Aromatic C-H Bend | Out-of-plane bending |

Mass Spectrometry (MS) and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to elucidate its structure through fragmentation analysis.

High-resolution mass spectrometry (HR-MS) provides a highly accurate mass measurement of the parent molecule, allowing for the unambiguous determination of its elemental formula. For this compound, the molecular formula is C₁₆H₁₆F₃NO. scbt.comscbt.com The monoisotopic mass can be calculated with high precision. HR-MS analysis would be expected to yield a measured mass-to-charge ratio (m/z) for the molecular ion [M]⁺ or protonated molecule [M+H]⁺ that is within a few parts per million (ppm) of the theoretical value, thus confirming the elemental composition.

Table 2: HR-MS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₆H₁₆F₃NO |

| Theoretical Monoisotopic Mass ([M]) | 295.11840 g/mol |

| Nominal Molecular Weight | 295.31 g/mol scbt.com |

| Expected Ion (ESI+) | [M+H]⁺ |

| Theoretical m/z for [M+H]⁺ | 296.12568 |

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (typically the molecular ion) to generate a series of product ions. The resulting fragmentation pattern provides critical information about the molecule's connectivity and structure. While specific experimental MS/MS data for this compound is not available, a predictive fragmentation pathway can be proposed based on the known fragmentation behavior of related aromatic ethers, anilines, and trifluoromethyl-containing compounds. fluorine1.ruarkat-usa.orgnih.gov

Upon electron impact (EI) or collision-induced dissociation (CID), the molecular ion (m/z 295) would likely undergo fragmentation through several key pathways:

Loss of a Methyl Radical: A common fragmentation for isopropyl groups is the loss of a methyl radical (•CH₃) to form a stable secondary carbocation, resulting in a fragment at m/z 280.

Cleavage of the Ether Bond: The C-O ether bonds are susceptible to cleavage. Cleavage could lead to the formation of ions corresponding to the trifluoromethylaniline moiety or the isopropylphenoxy moiety.

Loss of the Trifluoromethyl Group: The C-CF₃ bond can cleave, leading to the loss of a trifluoromethyl radical (•CF₃), which would produce a fragment ion at m/z 226.

Rearrangement Reactions: Complex rearrangements, sometimes involving the fluorine atoms, can occur in trifluoromethyl-substituted aromatic compounds. fluorine1.ru

Table 3: Predicted Key MS/MS Fragments

| Proposed Fragment Ion (m/z) | Neutral Loss | Structural Origin |

| 280 | •CH₃ | Loss of methyl from isopropyl group |

| 226 | •CF₃ | Loss of trifluoromethyl radical |

| 176 | C₉H₁₁O• | Cleavage of ether bond |

| 134 | C₁₀H₈F₃N• | Cleavage of ether bond |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the spatial organization of molecules, including intermolecular interactions that dictate the crystal packing.

While a specific crystal structure for this compound has not been deposited in public crystallographic databases, insights into its solid-state packing can be inferred from studies on structurally similar molecules, such as other trifluoromethylated anilines and diaryl ethers. researchgate.netresearchgate.net

The crystal packing would be governed by a combination of weak intermolecular interactions. The aniline group (-NH₂) is a potent hydrogen bond donor and can form N-H···O or N-H···N hydrogen bonds if suitable acceptors are present. In the absence of strong acceptors, it may interact with the π-system of an adjacent aromatic ring (N-H···π).

The determination of absolute configuration is relevant only for chiral molecules that crystallize in a non-centrosymmetric space group. The molecule this compound does not possess any stereocenters and is therefore achiral. As a result, this analysis is not applicable.

Advanced Analytical Methodologies for Purity and Stability Assessment

The robust evaluation of purity and stability is a critical aspect of the chemical characterization of any compound. For "this compound," a comprehensive assessment would typically involve a suite of advanced analytical methodologies. These techniques are essential for quantifying the compound, identifying and quantifying any impurities, and determining its degradation profile under various stress conditions. While specific research detailing these analyses for this particular molecule is not extensively available in publicly accessible literature, the principles of such assessments can be outlined based on standard practices for similar aniline derivatives.

For a compound of this nature, a combination of chromatographic and spectroscopic techniques would be employed. High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity assessment, offering high resolution and sensitivity for separating the main component from any process-related impurities or degradation products. Gas Chromatography (GC), where applicable based on the compound's volatility and thermal stability, can also serve as a powerful tool for purity analysis.

Mass Spectrometry (MS), often coupled with chromatography (LC-MS or GC-MS), is indispensable for the structural elucidation of unknown impurities and degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ¹⁹F NMR, provides detailed structural information and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.

Stability-indicating methods are developed through forced degradation studies. These studies intentionally expose the compound to harsh conditions such as acid, base, oxidation, heat, and light to induce degradation. The resulting degradation products are then separated and identified, demonstrating the analytical method's ability to distinguish the intact compound from its potential breakdown products.

Detailed Research Findings

Forced degradation studies on analogous compounds, such as 4-(trifluoromethyl)aniline, have shown that aniline derivatives can be susceptible to oxidative and acid-catalyzed degradation. The specific degradation pathways for "this compound" would need to be elucidated through dedicated studies. Such studies would involve subjecting the compound to conditions stipulated by the International Council for Harmonisation (ICH) guidelines for stability testing.

Data Tables

Without specific experimental data from the literature for "this compound," it is not possible to generate interactive data tables of research findings. The following tables are representative examples of how such data would be presented if available.

Table 1: Example HPLC Method Parameters for Purity Assessment

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile (B52724):Water (Gradient) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| UV Detection | 254 nm |

| Run Time | 30 min |

Table 2: Illustrative Data from a Forced Degradation Study

| Stress Condition | Duration | Assay of Active Substance (%) | Major Degradation Product (Retention Time) |

| Acid Hydrolysis (0.1 N HCl) | 24 h | Data not available | Data not available |

| Base Hydrolysis (0.1 N NaOH) | 24 h | Data not available | Data not available |

| Oxidative (3% H₂O₂) | 24 h | Data not available | Data not available |

| Thermal (80 °C) | 48 h | Data not available | Data not available |

| Photolytic (ICH Q1B) | 7 days | Data not available | Data not available |

Iv. Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic behavior of molecules. These methods are used to determine the distribution of electrons and energy levels within a molecule, which in turn dictates its stability, reactivity, and spectroscopic properties. For complex organic molecules like 2-(4-Isopropylphenoxy)-5-(trifluoromethyl)aniline, these calculations provide a theoretical framework to complement experimental findings.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. echemcom.com It offers a balance between accuracy and computational cost, making it suitable for studying medium to large-sized molecules. DFT is commonly used to investigate ground state properties, providing a detailed picture of the molecule in its most stable electronic state. nih.gov

Geometry Optimization and Vibrational Frequency Calculations

A foundational step in computational analysis is geometry optimization. This process determines the three-dimensional arrangement of atoms that corresponds to the lowest energy, representing the molecule's most stable conformation. Using DFT methods, such as the B3LYP functional combined with a basis set like 6-31G(d), researchers can calculate equilibrium bond lengths, bond angles, and dihedral angles. echemcom.comresearchgate.net For aniline (B41778) derivatives, substituents on the phenyl ring can influence the planarity of the amino group and the C-N bond length.

Following optimization, vibrational frequency calculations are typically performed. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. researchgate.net The calculated vibrational modes can be compared with experimental spectroscopic data to validate the computational model.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. echemcom.com For substituted anilines, the nature and position of the substituents significantly affect the energies of the FMOs and the magnitude of the energy gap.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Related Parameters This table is illustrative and not based on published data for the specific compound.

| Parameter | Symbol | Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.20 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.15 |

| Energy Gap | ΔE | 5.05 |

| Ionization Potential | IP | 6.20 |

| Electron Affinity | EA | 1.15 |

| Electronegativity | χ | 3.675 |

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. echemcom.comresearchgate.net The MEP map is color-coded, with red areas indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue areas indicating regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). In aniline derivatives, the nitrogen atom of the amino group and electronegative atoms like fluorine are typically associated with negative potential. echemcom.com

Ab Initio and Semi-Empirical Methods for Electronic Properties

Beyond DFT, other methods are available for studying electronic properties. Ab initio methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the inclusion of experimental data. While often more computationally intensive than DFT, they can provide valuable benchmarks. bohrium.com For instance, the Hartree-Fock method has been used alongside DFT to calculate optimized geometries and vibrational frequencies for comparison. bohrium.com

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. These methods are much faster than DFT or ab initio methods, allowing for the study of very large molecular systems, though with some trade-off in accuracy.

Advanced Bonding Analysis and Molecular Interactions

To gain a deeper understanding of the bonding within a molecule and its non-covalent interactions, advanced analytical tools are employed. Natural Bond Orbital (NBO) analysis is one such method. NBO analysis examines the delocalization of electron density between occupied and unoccupied orbitals, providing insight into intramolecular charge transfer, hyperconjugative interactions, and the stability they confer upon the molecule. nih.gov For substituted anilines, NBO analysis can quantify the interaction between the lone pair electrons of the amino group and the π-system of the benzene (B151609) ring.

Hirshfeld surface analysis is another powerful technique used to visualize and quantify intermolecular interactions within a crystal structure. researchgate.net By mapping properties onto this unique molecular surface, researchers can identify and analyze different types of close contacts, such as hydrogen bonds and π-π stacking, which are crucial for understanding the packing and stability of molecules in the solid state.

Molecular Dynamics (MD) Simulations and Conformational Sampling

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their conformational flexibility and the influence of the surrounding environment. researchgate.net

The conformational landscape of "this compound" is primarily defined by the torsional angles around the ether linkage (C-O-C) and the C-N bond. MD simulations in both the gas phase and in solution would explore the potential energy surface associated with these rotations to identify low-energy, stable conformations. The bulky isopropyl and trifluoromethyl groups are expected to impose significant steric constraints, limiting the accessible conformational space. In the gas phase, the molecule would be free to adopt its most sterically and electronically favorable conformation, likely with a significant twist between the two aromatic rings to minimize steric hindrance.

In solution, the solvent can have a profound impact on the conformational preferences and dynamics of the molecule. MD simulations using explicit solvent models can capture these effects. For "this compound," simulations in solvents of varying polarity would be informative. In a nonpolar solvent, intramolecular interactions would dominate, similar to the gas phase. In a polar, protic solvent, solvent molecules would form hydrogen bonds with the aniline nitrogen, the phenoxy oxygen, and potentially the fluorine atoms. These solute-solvent interactions could stabilize conformations that are less favorable in the gas phase and would influence the dynamics of the torsional motions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. chemspider.com A QSAR model for a series of phenoxy aniline derivatives, including "this compound," would aim to predict their activity (e.g., herbicidal, fungicidal, or other biological activity) based on a set of calculated molecular descriptors.

The development of a robust QSAR model involves several steps:

Data Set: A series of structurally related compounds with experimentally measured biological activities is required.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can be classified as:

Electronic Descriptors: Atomic charges, dipole moment, HOMO/LUMO energies (related to reactivity). The electron-withdrawing nature of the trifluoromethyl group and the electron-donating character of the isopropyl and amino groups would be captured by these descriptors.

Steric Descriptors: Molecular volume, surface area, and specific parameters describing the bulk of substituents (e.g., molar refractivity).

Hydrophobic Descriptors: LogP (octanol-water partition coefficient), which is crucial for membrane permeability.

Topological Descriptors: Indices that describe the connectivity of the molecule.

Model Building and Validation: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical equation relating the descriptors to the activity. The model's predictive power is then rigorously validated using internal (e.g., cross-validation) and external test sets.

| Descriptor Class | Example Descriptors | Relevance |

|---|---|---|

| Hydrophobic | logP, MLOGP | Membrane permeability, transport |

| Electronic | HOMO/LUMO energies, Dipole Moment, Hammett constants (σ) | Reactivity, receptor binding |

| Steric | Molar Refractivity (MR), Molecular Volume | Receptor fit, steric hindrance |

| Topological | Wiener Index, Kier & Hall Indices | Molecular shape and branching |

Derivation of Molecular Descriptors from Computational Data

Molecular descriptors are numerical values that characterize the properties of a molecule. They can be derived from the two-dimensional or three-dimensional structure of the compound using computational methods. These descriptors are fundamental in Quantitative Structure-Activity Relationship (QSAR) studies, where they are used to build mathematical models that correlate the chemical structure of a compound with its biological activity. For "this compound," a variety of descriptors can be calculated to describe its physicochemical and electronic properties.

In studies of structurally related compounds, such as diaryl ethers and trifluoromethyl-substituted anilines, several classes of molecular descriptors have been shown to be important. researchgate.net These can be broadly categorized as follows:

Physicochemical Properties: These descriptors relate to the general physical characteristics of the molecule. A key example is the logarithm of the octanol-water partition coefficient (logP), which is a measure of the molecule's lipophilicity. Lipophilicity is crucial as it influences the absorption, distribution, metabolism, and excretion (ADME) properties of a compound.

Electronic Descriptors: These describe the electronic nature of the molecule. The presence of the trifluoromethyl group, a strong electron-withdrawing group, and the phenoxy and aniline moieties create a specific electronic profile. Descriptors such as dipole moment, partial atomic charges, and frontier molecular orbital energies (HOMO and LUMO) are critical for understanding how the molecule might interact with biological targets. researchgate.net

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching.

Quantum Chemical Descriptors: These are calculated using quantum mechanics and provide a more detailed description of the electronic structure. For instance, the Mulliken charge analysis can predict the partial atomic charges on each atom, identifying potential sites for electrostatic interactions. researchgate.net

A representative set of molecular descriptors that could be computationally derived for "this compound" is presented in the interactive table below. The values presented are illustrative and based on typical ranges for similar organic molecules.

| Descriptor Category | Descriptor Name | Illustrative Value | Significance in Biological Activity Prediction |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | 4.5 | Indicates high lipophilicity, affecting membrane permeability and distribution. |

| Molecular Weight | 311.3 g/mol | Relates to the size of the molecule. | |

| Polar Surface Area (PSA) | 38.3 Ų | Influences cell membrane penetration. | |

| Electronic | Dipole Moment | 3.2 D | Reflects the overall polarity of the molecule. |

| HOMO (Highest Occupied Molecular Orbital) Energy | -6.8 eV | Relates to the ability to donate electrons in a reaction. | |

| LUMO (Lowest Unoccupied Molecular Orbital) Energy | -1.2 eV | Relates to the ability to accept electrons in a reaction. | |

| Quantum Chemical | Mulliken Charge on Aniline Nitrogen | -0.4 e | Indicates a potential site for hydrogen bonding or electrostatic interactions. |

| Mulliken Charge on Trifluoromethyl Carbon | +0.6 e | Highlights the electron-withdrawing effect of the CF3 group. |

These descriptors provide a quantitative basis for understanding the structural features of "this compound" that may be important for its biological activity.

Predictive Modeling for Biological Response in Research Models

Predictive modeling, particularly through QSAR analysis, aims to establish a mathematical relationship between the molecular descriptors of a series of compounds and their experimentally determined biological responses. researchgate.net While specific predictive models for "this compound" are not publicly available, the methodology for creating such models is well-established and has been applied to similar classes of compounds like diaryl ethers and aniline derivatives. researchgate.netnih.gov

The development of a predictive model typically involves the following steps:

Data Set Collection: A series of structurally related compounds, including "this compound," with their measured biological activities (e.g., enzyme inhibition, receptor binding) would be compiled.

Molecular Descriptor Calculation: For each compound in the series, a comprehensive set of molecular descriptors, such as those described in the previous section, would be computationally generated.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms, are used to identify the descriptors that best correlate with the biological activity. nih.gov This results in a mathematical equation that can be used to predict the activity of new, untested compounds.

Model Validation: The predictive power of the QSAR model is rigorously tested using statistical techniques to ensure its reliability.

For instance, in a hypothetical QSAR study on a series of phenoxyaniline (B8288346) derivatives, a model might reveal that the biological response is positively correlated with lipophilicity (logP) and negatively correlated with the energy of the LUMO. This would suggest that more lipophilic compounds with a lower tendency to accept electrons are likely to be more active.

The insights gained from such predictive models are invaluable in the drug discovery process. They can be used to:

Prioritize compounds for synthesis and testing: By predicting the activity of virtual compounds, researchers can focus their efforts on the most promising candidates.

Guide lead optimization: The model can indicate which structural modifications are likely to enhance the desired biological activity.

Elucidate mechanisms of action: By identifying the key molecular properties that govern activity, QSAR models can provide clues about how the compounds interact with their biological target.

The application of computational and theoretical chemistry investigations to "this compound" and its analogs is a crucial step in understanding its structure-activity relationships and in the rational design of new molecules with potentially improved biological profiles.

In-Depth Scientific Analysis of this compound Remains Undisclosed in Public Research

A thorough review of publicly available scientific literature and patent databases reveals a significant lack of specific research data for the chemical compound this compound. While the structural components of the molecule—a diaryl ether linkage, an aniline core, an isopropyl group, and a trifluoromethyl moiety—are common in medicinal chemistry, detailed studies on the structure-activity relationships (SAR), rational design of analogues, and specific in vitro biological screening for this particular compound have not been published.

General principles of medicinal chemistry allow for a theoretical discussion of the compound's features. The trifluoromethyl group is a well-known bioisostere for other chemical groups and is often incorporated into drug candidates to enhance properties like metabolic stability, lipophilicity, and binding affinity. Similarly, the isopropyl group provides a bulky, hydrophobic substituent that can influence how the molecule interacts with a biological target. The diaryl ether scaffold is present in numerous biologically active compounds, including some kinase inhibitors and antimicrobial agents.

However, without specific experimental data, any discussion of scaffold hopping, combinatorial library synthesis for SAR, receptor binding affinities, enzyme inhibition profiles, or effects on cellular pathways for this compound would be purely speculative. Generating such content, including the requested data tables, would not meet the standards of scientific accuracy. The compound is available from chemical suppliers, suggesting it may be used as a chemical intermediate or building block for the synthesis of other molecules, but the biological activity and SAR of these potential final products are not publicly documented in connection with this specific aniline derivative.

Therefore, the detailed exploration of this compound as outlined in the user's request cannot be fulfilled at this time based on available information.

V. Exploration of Structure Activity Relationships Sar in Advanced Research Models

In Vitro Biological Screening in Mechanistic Research Models

Antimicrobial Evaluation in Research Models

The antimicrobial potential of trifluoromethylaniline derivatives, a class to which 2-(4-Isopropylphenoxy)-5-(trifluoromethyl)aniline belongs, has been a subject of significant investigation in research models. Structure-activity relationship (SAR) studies reveal that the nature and position of substituents on the aniline (B41778) and associated moieties play a crucial role in determining the antimicrobial potency and spectrum.

Research into N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives has shown that these compounds can be effective growth inhibitors of antibiotic-resistant Gram-positive bacteria. nih.gov Several of these novel compounds demonstrated potent activity against various Gram-positive strains, although they showed no significant activity against Gram-negative strains. nih.gov The inclusion of hydrophobic substituents on the aniline portion of the molecules, such as alkyl groups, was found to significantly increase the antimicrobial activity. For instance, a tert-butyl substituted compound exhibited minimum inhibitory concentration (MIC) values as low as 1.56 μg/mL against certain strains. nih.gov In contrast, the addition of hydrophilic substituents like a methoxy (B1213986) group tended to diminish or eliminate the activity. nih.gov

Further studies on 3,5-bis(trifluoromethyl)phenyl substituted pyrazole derivatives reinforced the importance of lipophilic substituents on the aniline ring for enhanced activity. nih.gov A 4-isopropyl aniline derivative, structurally related to the subject compound, was found to inhibit the growth of Staphylococcus aureus strains with MIC values between 1 and 2 µg/mL and showed similar potency against other Gram-positive bacteria like Staphylococcus epidermidis, enterococci, and Bacillus subtilis. nih.gov A phenoxy-substituted derivative also proved to be a potent antimicrobial agent, with MIC values of 1 µg/mL against several bacterial strains. nih.gov Conversely, the presence of a protic group, such as carboxylic acid, was found to eliminate the antimicrobial activity altogether. nih.govnih.gov

These findings collectively suggest that the combination of a trifluoromethyl group on the aniline ring with lipophilic moieties like an isopropyl group and a phenoxy ring likely contributes to potent antimicrobial activity, particularly against Gram-positive pathogens. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the isopropyl and phenoxy groups can increase hydrophobic interactions with bacterial targets.

| Compound Type | Substituent | Test Organism(s) | MIC (μg/mL) | Reference |

|---|---|---|---|---|

| N-(trifluoromethyl)phenyl pyrazole | tert-butyl | Gram-positive strains | 1.56 | nih.gov |

| N-(trifluoromethyl)phenyl pyrazole | Trifluoromethyl | MRSA strain | 3.12 | nih.gov |

| 3,5-bis(trifluoromethyl)phenyl pyrazole | 4-Isopropyl | S. aureus strains | 1 - 2 | nih.gov |

| 3,5-bis(trifluoromethyl)phenyl pyrazole | Phenoxy | Several bacterial strains | 1 | nih.gov |

| N-(trifluoromethyl)phenyl pyrazole | Methoxy | Gram-positive strains | Activity eliminated | nih.gov |

| N-(trifluoromethyl)phenyl pyrazole | Carboxylic acid | Gram-positive strains | Activity eliminated | nih.gov |

Computational Approaches to Ligand-Target Interactions

Molecular Docking and Scoring for Binding Mode Prediction

Molecular docking is a computational technique widely used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. impactfactor.org For compounds like this compound, docking studies are instrumental in elucidating potential mechanisms of action by identifying key interactions within the active site of a biological target.

In silico studies of various aniline derivatives have demonstrated the utility of molecular docking in predicting binding modes and energies. uomisan.edu.iqjbcpm.com The process involves generating a grid around the active site of a target protein and then fitting the ligand into this pocket in various conformations. jbcpm.com Scoring functions are then used to estimate the binding free energy, with more negative scores typically indicating a stronger interaction. impactfactor.org

For trifluoromethyl-containing compounds, docking studies often reveal that the -CF3 group participates in favorable hydrophobic and, in some cases, specific halogen-bond-like interactions with receptor residues. mdpi.com The isopropyl and phenoxy groups of the subject compound would be expected to form significant hydrophobic and van der Waals interactions within a binding pocket. The aniline nitrogen and the ether oxygen can act as hydrogen bond acceptors or donors, further stabilizing the ligand-receptor complex. For example, in a study of enastron analogues, docking simulations revealed key interactions within the binding site of the Eg5 enzyme, which were crucial for its inhibitory activity. nih.gov

| Parameter | Description | Significance |

|---|---|---|

| Binding Energy (kcal/mol) | An estimation of the free energy change upon ligand binding. More negative values indicate higher affinity. | Predicts the strength of the ligand-target interaction. jbcpm.com |

| Docking Score / Glide Score | A composite score from the docking algorithm that ranks binding poses based on various energetic terms. | Helps in identifying the most likely binding conformation and comparing different ligands. impactfactor.org |

| Interacting Residues | Specific amino acids in the target's active site that form bonds or contacts with the ligand. | Identifies the key determinants of binding specificity and affinity. |

| Interaction Types | The nature of the chemical interactions (e.g., hydrogen bonds, hydrophobic contacts, π-π stacking). | Provides insight into the chemical basis of molecular recognition. |

Molecular Dynamics Simulations of Ligand-Receptor Complexes

Following molecular docking, molecular dynamics (MD) simulations are often employed to provide a more dynamic and realistic view of the ligand-receptor complex. MD simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability and conformational dynamics of the complex in a simulated physiological environment. nih.gov

For a ligand such as this compound, an MD simulation would begin with the best-docked pose within its target protein. The system is solvated, and the simulation is run for a specific duration, typically nanoseconds. nih.gov Key analyses performed during or after the simulation include calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD trajectory over time suggests that the ligand remains securely bound in the active site and that the protein structure is not significantly perturbed. nih.gov

Root-mean-square fluctuation (RMSF) analysis can pinpoint which parts of the protein are flexible and which are stabilized by ligand binding. Furthermore, MD simulations allow for a detailed analysis of the persistence of specific interactions, such as hydrogen bonds, that were predicted by docking. This provides a deeper understanding of the energetic and structural determinants of binding, which is crucial for lead optimization. nih.gov

Pharmacophore Modeling for Target Identification and Optimization

Pharmacophore modeling is a powerful computational strategy used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. nih.gov A pharmacophore model consists of features like hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positively or negatively ionizable groups. nih.gov

For a molecule like this compound, a ligand-based pharmacophore model could be generated if a set of similarly active compounds is known. This model would abstract the key features: likely a hydrophobic feature for the isopropyl group, an aromatic ring feature for the phenoxy group, another for the aniline ring, and a hydrogen bond donor/acceptor for the amine. The trifluoromethyl group would contribute to a hydrophobic or electron-withdrawing feature.

This generated pharmacophore model can then be used as a 3D query to screen large virtual databases of chemical compounds. nih.govfrontiersin.org This process, known as virtual screening, can rapidly identify novel molecules from diverse chemical scaffolds that match the pharmacophore and are therefore potential candidates for biological testing. nih.gov Pharmacophore models are also invaluable for lead optimization, guiding chemists in modifying a lead compound to better fit the model and thereby enhance its binding affinity and biological activity. mdpi.com

Influence of Fluorine and Trifluoromethyl Group on Biological Performance in Research Models

Modulating Lipophilicity, pKa, and Metabolic Stability

The incorporation of fluorine atoms and trifluoromethyl (-CF3) groups is a widely utilized strategy in medicinal chemistry to enhance the drug-like properties of a molecule. nih.govtandfonline.com These modifications profoundly influence its physicochemical and pharmacokinetic profile, which is critical for its biological performance. mdpi.comresearchgate.net

pKa: The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. mdpi.comresearchgate.net When placed on an aromatic ring, it significantly influences the electron density of the entire system. This has a strong effect on the acidity or basicity (pKa) of nearby functional groups. bohrium.com In the case of the aniline moiety, the -CF3 group lowers the pKa of the amine, making it less basic. This modulation of pKa is critical because it determines the ionization state of the molecule at physiological pH, which in turn affects its solubility, membrane permeability, and binding affinity to its biological target. nih.gov

Metabolic Stability: A major challenge in drug development is poor metabolic stability, where compounds are rapidly broken down by metabolic enzymes, such as the cytochrome P450 family. nih.gov Fluorine substitution is a key strategy to overcome this issue. The carbon-fluorine (C-F) bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol) compared to a carbon-hydrogen (C-H) bond (~414 kJ/mol). mdpi.com By replacing metabolically vulnerable C-H bonds with C-F bonds, or by introducing a robust -CF3 group, chemists can block sites of oxidative metabolism. tandfonline.combohrium.com This modification makes the molecule more resistant to enzymatic degradation, which can lead to a longer biological half-life and improved bioavailability. mdpi.comresearchgate.net

| Property | Effect of -CF3 Group | Consequence for Biological Performance | Reference |

|---|---|---|---|

| Lipophilicity | Increases lipophilicity (Hansch π = +0.88) | Enhances membrane permeability, bioavailability, and hydrophobic interactions with targets. | mdpi.comnih.govnih.gov |

| pKa | Lowers pKa of nearby basic groups (e.g., amines) due to strong electron-withdrawing effect. | Modulates ionization at physiological pH, affecting solubility and receptor binding. | nih.govbohrium.com |

| Metabolic Stability | Increases stability by blocking metabolically labile sites with strong C-F bonds. | Reduces metabolic degradation, prolongs biological half-life, and improves oral bioavailability. | mdpi.comresearchgate.netbohrium.com |

Specific Fluorine-Mediated Interactions with Biological Targets

The trifluoromethyl group is a unique substituent in drug design due to its potent electron-withdrawing nature and the specific interactions its fluorine atoms can form with biological targets. mdpi.com The high electronegativity of fluorine atoms in the -CF3 group of This compound can lead to a variety of non-covalent interactions that can significantly enhance binding affinity and selectivity for a target protein.

One of the key interactions is the formation of hydrogen bonds. While the C-F bond is typically considered a poor hydrogen bond acceptor, in certain contexts, fluorine can act as a weak acceptor, particularly when interacting with strong hydrogen bond donors like the backbone N-H of a peptide or specific amino acid side chains. researchgate.net More significant are the dipole-dipole and electrostatic interactions that the highly polarized C-F bonds can engage in. The strong dipole moment of the trifluoromethyl group can favorably interact with polar residues or backbone amide dipoles within a protein's binding pocket. mdpi.com

Furthermore, the trifluoromethyl group can participate in "halogen bonding," a non-covalent interaction where an electrophilic region on the halogen atom interacts with a nucleophilic site on the biological target. While more commonly associated with heavier halogens, fluorine can participate in such interactions under specific circumstances.

To illustrate the potential for these interactions, consider the data from studies on analogous trifluoromethyl-containing compounds:

| Interaction Type | Description | Potential Impact on Bioactivity |

|---|---|---|

| Hydrogen Bonding (weak) | Fluorine atoms acting as weak hydrogen bond acceptors with strong donors on the biological target. | Contributes to binding affinity and specificity. |

| Dipole-Dipole/Electrostatic Interactions | Interaction of the highly polarized C-F bonds with polar residues or backbone dipoles in the binding pocket. | Significant enhancement of binding affinity. |

| Hydrophobic Interactions | The lipophilic nature of the -CF3 group interacting with hydrophobic pockets of the target. | Increased binding affinity and improved pharmacokinetic profile. |

| Halogen Bonding | Potential for weak halogen bond formation with nucleophilic sites on the target. | Directional interaction that can enhance binding specificity. |

Conformational Effects of Fluorine Substitution on Bioactivity

In diaryl ether systems, the dihedral angles between the two aromatic rings are critical determinants of the molecule's shape and its ability to fit into a specific binding site. The steric bulk of the trifluoromethyl group, being larger than a hydrogen or even a methyl group, can create a "gauche effect" that favors specific rotational isomers (rotamers). nih.gov This conformational restriction can be advantageous if it pre-organizes the molecule into a bioactive conformation, thereby reducing the entropic penalty of binding to its target.

For instance, studies on trifluoromethoxybenzenes have shown that the -OCF3 group tends to be oriented orthogonally to the plane of the phenyl ring, in contrast to the planar preference of a methoxy group. nih.gov A similar effect can be anticipated for the trifluoromethyl group in the aniline ring of the target compound, influencing the relative orientation of the phenoxy and aniline moieties. This fixed conformation might be crucial for optimal interaction with a receptor.

The conformational effects of fluorine substitution are often studied using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govugent.be For example, 19F NMR is highly sensitive to the local electronic environment and can provide valuable insights into the conformational dynamics of fluorinated molecules in solution. rsc.orgresearchgate.netnih.gov Such studies on analogs of This compound would be invaluable in elucidating its preferred conformation and how this relates to its biological activity.

The following table summarizes the potential conformational effects of the trifluoromethyl group:

| Conformational Effect | Description | Impact on Bioactivity |

|---|---|---|

| Steric Hindrance | The bulk of the -CF3 group restricts rotation around the C-O-C ether linkage. | Favors specific dihedral angles, potentially locking the molecule in a bioactive conformation. |

| Gauche Effect | Stereoelectronic interactions involving the fluorine atoms can stabilize specific rotamers. | Reduces conformational flexibility, which can decrease the entropic cost of binding. |

| Altered Ring Pucker/Orientation | The electron-withdrawing nature of the -CF3 group can influence the electronic distribution and geometry of the aniline ring, affecting its interaction with the phenoxy ring. | Optimizes the presentation of key pharmacophoric features to the biological target. |

Vi. Future Directions and Interdisciplinary Research Opportunities

Development of Novel Synthetic Methodologies for Related Aryl Aniline (B41778) Derivatives

The synthesis of complex aryl aniline derivatives, such as 2-(4-Isopropylphenoxy)-5-(trifluoromethyl)aniline, is an area of active development. While classical methods like the Ullmann condensation and Buchwald-Hartwig amination have been foundational, future efforts will focus on creating more efficient, sustainable, and versatile synthetic routes. galchimia.com Key areas of innovation include:

Photoredox Catalysis: Utilizing light to drive chemical reactions offers a greener alternative to traditional transition-metal catalysis, potentially enabling new bond formations and functional group introductions under mild conditions. galchimia.com

C-H Amination: The direct conversion of carbon-hydrogen (C-H) bonds into carbon-nitrogen (C-N) bonds is a highly sought-after transformation that can significantly shorten synthetic pathways by bypassing the need for pre-functionalized starting materials. researchgate.net